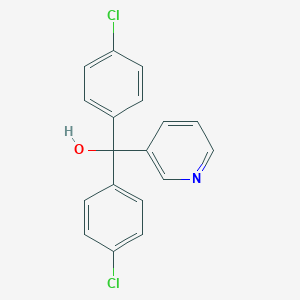
Acerosin
説明
Acerosin is a natural product that has been isolated from the fungus Acerosporium sp. This compound has gained significant attention in recent years due to its potential applications in scientific research. Acerosin is a polyketide that belongs to the class of secondary metabolites. It has a unique structure that makes it a promising candidate for various research applications.
科学的研究の応用
Strategies for Enhancing Fermentative Production of Acetoin
Acetoin, often confused with "Acerosin," is a volatile compound used in foods, cosmetics, and as a bio-based chemical. Research highlights strategies to enhance its production through biosynthesis, genetic engineering, and process optimization, underscoring its significance as a renewable resource for industrial applications (Xiao & Lu, 2014).
Renin Angiotensin System Deregulation and Cancer Risk
Studies have explored the non-cardiovascular roles of the renin-angiotensin system (RAS), including its involvement in carcinogenesis. Research suggests that antihypertensive agents targeting the RAS, such as ACE inhibitors, could influence the incidence and outcomes of renal cell carcinoma, offering insights into potential therapeutic applications beyond hypertension management (Sobczuk et al., 2017).
ACE2 in SARS-CoV-2 and Cardiovascular Disease
The role of angiotensin-converting enzyme 2 (ACE2) has been critically examined in the context of SARS-CoV-2 infection and its implications for cardiovascular diseases. ACE2's function as a negative regulator of the renin-angiotensin system and its involvement in COVID-19 pathogenesis highlight the complex interplay between infectious diseases and cardiovascular health (Gheblawi et al., 2020).
特性
CAS番号 |
15835-74-2 |
|---|---|
製品名 |
Acerosin |
分子式 |
C18H16O8 |
分子量 |
360.3 g/mol |
IUPAC名 |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)12-7-10(20)13-14(21)17(24-2)15(22)18(25-3)16(13)26-12/h4-7,19,21-22H,1-3H3 |
InChIキー |
BTMNGQCCCWTUQH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O |
melting_point |
239-241°C |
その他のCAS番号 |
15835-74-2 |
物理的記述 |
Solid |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

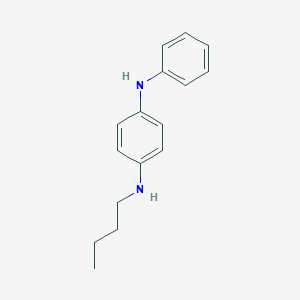
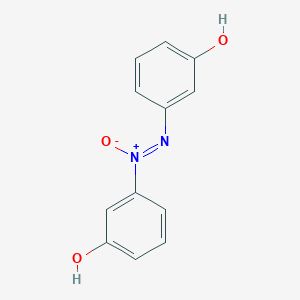
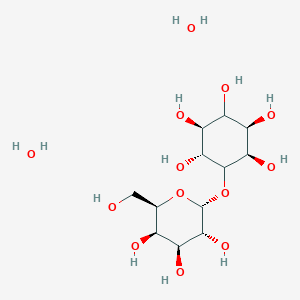

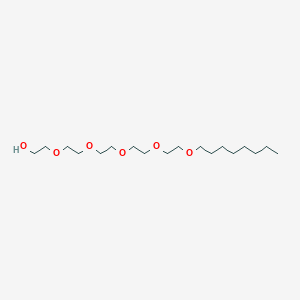
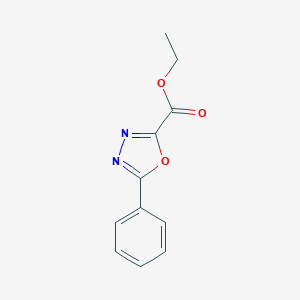
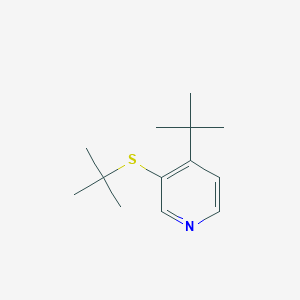


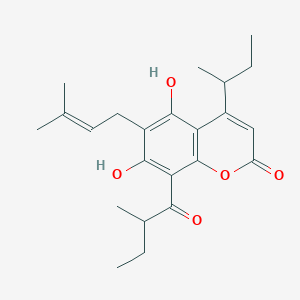

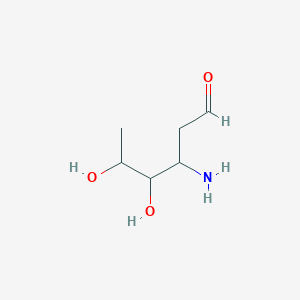
![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)
